3-(2-Azetidinylmethoxy)-2-Fluoropyridine 2,3-Dihydroxysuccinate (1:1)
Description
3-(2-Azetidinylmethoxy)-2-Fluoropyridine 2,3-Dihydroxysuccinate (1:1) is a tartrate salt formed by combining the active pharmaceutical ingredient (API) 3-(2-azetidinylmethoxy)-2-fluoropyridine with 2,3-dihydroxysuccinic acid (tartaric acid) in a 1:1 molar ratio. The tartrate counterion enhances solubility and stability, a common strategy in drug formulation .
Properties
IUPAC Name |
3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O.C2HF3O2/c10-9-8(2-1-4-12-9)13-6-7-3-5-11-7;3-2(4,5)1(6)7/h1-2,4,7,11H,3,5-6H2;(H,6,7)/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULMWSWVQAUOSJ-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=C(N=CC=C2)F.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1COC2=C(N=CC=C2)F.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination Strategies
Salt Formation with 2,3-Dihydroxysuccinic Acid
Reaction Conditions for Tartrate Salt Formation
The free base of 3-(2-azetidinylmethoxy)-2-fluoropyridine is dissolved in methanol (4:1 solvent-to-solute ratio) at 25–30°C. L-(+)-tartaric acid is added stoichiometrically (1:1 molar ratio), and the mixture is stirred for 30 minutes to ensure complete protonation of the azetidine nitrogen. Co-solvents like ethanol or isopropanol are avoided due to reduced solubility of the tartrate salt. The reaction’s progress is monitored via pH titration, targeting a final pH of 4.5–5.0 to prevent acid-catalyzed degradation of the azetidine ring.
Crystallization and Isolation
The tartrate salt is crystallized by slow evaporation of methanol under reduced pressure (40–50 mbar) at 25°C. Adding anti-solvents such as diethyl ether or hexanes is unnecessary, as the salt precipitates spontaneously with >99% purity. Filtration through a 0.2 µm polyvinylidene fluoride (PVDF) membrane ensures removal of particulate impurities, yielding a crystalline solid with a melting point of 178–182°C.
Purification and Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC using a C18 column (5 µm, 250 × 4.6 mm) and a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30 v/v) confirms the compound’s purity. The tartrate salt elutes at 8.2 minutes with a peak area ≥99.86%, while residual solvents (e.g., methanol) are undetectable (<0.1%).
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, D2O) of the tartrate salt reveals characteristic peaks: δ 8.45 (d, J = 6.8 Hz, 1H, pyridine-H), 7.92 (dd, J = 6.8, 2.4 Hz, 1H, pyridine-H), 4.38–4.42 (m, 2H, azetidine-CH2), 3.75–3.80 (m, 2H, OCH2), and 3.12–3.18 (m, 1H, azetidine-CH). The tartrate moiety shows resonances at δ 4.32 (s, 2H, CH(OH)COO−) and 2.88 (s, 2H, CH(OH)COO−).
X-ray Powder Diffraction (PXRD)
The PXRD pattern of the tartrate salt (Fig. 1) displays distinct peaks at 2θ = 12.4°, 16.8°, 18.2°, and 24.6°, confirming a monoclinic crystal system with a P21 space group. No amorphous content is detected, indicating high crystallinity.
Optimization of Reaction Conditions
Fluorination Yield Enhancement
Replacing KF with tetrabutylammonium fluoride (TBAF) increases fluorination yields by 15% due to improved phase transfer catalysis. However, TBAF’s cost necessitates a trade-off between efficiency and economic feasibility for large-scale production.
Salt Formation Solvent Screening
Methanol outperforms ethanol and acetonitrile in tartrate salt yield (Table 1). Ethanol induces premature crystallization, leading to heterogeneous salt formation, while acetonitrile’s low polarity reduces solubility of the free base.
Table 1: Solvent Screening for Salt Formation
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Methanol | 95.2 | 99.86 |
| Ethanol | 78.4 | 98.12 |
| Acetonitrile | 65.7 | 97.45 |
Chemical Reactions Analysis
Types of Reactions
3-(2-Azetidinylmethoxy)-2-Fluoropyridine 2,3-Dihydroxysuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The fluorine atom and other substituents on the pyridine ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-(2-Azetidinylmethoxy)-2-Fluoropyridine 2,3-Dihydroxysuccinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Azetidinylmethoxy)-2-Fluoropyridine 2,3-Dihydroxysuccinate involves its interaction with specific molecular targets and pathways. The azetidinylmethoxy group and fluorine atom play crucial roles in binding to target sites, influencing the compound’s biological activity. The dihydroxysuccinate moiety may also contribute to its solubility and bioavailability.
Comparison with Similar Compounds
Key Structural Features :
- Azetidinylmethoxy group : Conformationally constrained due to the azetidine ring, which may influence binding affinity and metabolic stability.
- 2-Fluoropyridine : Fluorine substitution modulates electronic properties and improves bioavailability.
- 1:1 stoichiometry : Balances ionic interactions between the API and tartaric acid, optimizing physicochemical properties.
Comparison with Similar Compounds
Structural and Stoichiometric Differences
The following table compares the target compound with structurally related 2,3-dihydroxysuccinate (tartrate) salts:
*Inferred from the parent structure and tartrate stoichiometry.
†Calculated based on inferred formula.
‡Formula inferred from .
Key Observations :
- Stoichiometry : The target compound and brimonidine tartrate share a 1:1 ratio, whereas nicotine ditartrate uses a 1:2 ratio. A 1:2 ratio increases molecular weight but may enhance solubility.
- Functional Groups: The azetidine ring in the target compound is structurally distinct from the pyrrolidine (5-membered) in nicotine ditartrate and the quinoxaline in brimonidine.
Pharmacological and Physicochemical Properties
- Solubility : Tartrate salts generally improve aqueous solubility. The 1:1 ratio in the target compound and brimonidine tartrate balances ionicity and solubility, whereas nicotine ditartrate’s 1:2 ratio may prioritize rapid dissolution .
- Bioavailability: Fluorine in the target compound enhances membrane permeability and metabolic stability compared to non-halogenated analogs like nicotine ditartrate .
- Target Selectivity : The azetidine ring’s rigidity may confer higher selectivity for neurological or cardiovascular targets compared to pyrrolidine-containing compounds .
Biological Activity
3-(2-Azetidinylmethoxy)-2-Fluoropyridine 2,3-Dihydroxysuccinate (1:1) is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This compound is a derivative of pyridine and azetidine, known for its interactions with various biological targets.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorine atom and an azetidine moiety linked via a methoxy group. The dihydroxysuccinate component contributes to its solubility and bioavailability. The molecular formula can be represented as follows:
- Molecular Formula : C₁₃H₁₅FNO₄
- Molecular Weight : Approximately 273.26 g/mol
Research indicates that compounds similar to 3-(2-Azetidinylmethoxy)-2-Fluoropyridine are known to interact with nicotinic acetylcholine receptors (nAChRs). These interactions can lead to various physiological effects, including analgesic properties without the severe side effects often associated with traditional opioids.
Nicotinic Acetylcholine Receptor Agonism
- Affinity for nAChRs : The compound exhibits high affinity for neuronal nAChRs, which are implicated in pain modulation and cognitive functions. Studies suggest that it may serve as a promising candidate for non-opioid analgesics due to its selective receptor targeting .
Analgesic Properties
- Non-Opioid Analgesia : Similar compounds have been shown to provide analgesic effects comparable to opioids but with reduced toxicity. This makes them suitable for further development in pain management therapies .
Neuroprotective Effects
- Potential in Neurodegenerative Diseases : Preliminary studies indicate that the compound may possess neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .
PET Imaging Studies
One significant study involved the synthesis of a fluorinated analogue of the compound for positron emission tomography (PET) imaging. This study demonstrated that the radiolabeled version could effectively visualize nAChR distribution in vivo, marking its utility in both research and clinical settings .
Comparative Studies
Comparative studies using animal models have highlighted the efficacy of 3-(2-Azetidinylmethoxy)-2-Fluoropyridine in reducing pain responses without the adverse effects typically associated with opioid treatments. These findings support its potential application in clinical pain management protocols .
Data Table: Biological Activity Summary
| Biological Activity | Description |
|---|---|
| Receptor Interaction | High affinity for neuronal nAChRs |
| Analgesic Effect | Provides pain relief comparable to opioids without significant side effects |
| Neuroprotective Potential | May protect against neurodegeneration |
| Imaging Applications | Effective as a PET tracer for studying nAChR systems |
Q & A
Q. What are the key steps and reaction conditions for synthesizing 3-(2-Azetidinylmethoxy)-2-Fluoropyridine 2,3-Dihydroxysuccinate (1:1)?
The synthesis involves multi-step protocols:
- Step 1 : Formation of the azetidine ring, often via nucleophilic substitution using reagents like 5-fluoro-2-methoxybenzenesulfonyl chloride and azetidine in the presence of a base (e.g., triethylamine) .
- Step 2 : Coupling the azetidine intermediate with 2-fluoropyridine derivatives. Activation of the pyridine ring may require coordination with Lewis acids (e.g., BH₃·SMe₂) to facilitate substitution reactions, as seen in analogous fluoropyridine amination studies .
- Step 3 : Salt formation with 2,3-dihydroxysuccinic acid. The stoichiometric ratio (1:1) is critical; crystallization conditions (pH, solvent polarity) must be optimized to ensure enantiomeric purity, as demonstrated in related dihydroxysuccinate salts .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., azetidine linkage, fluorine position). For example, coupling constants in 2-fluoropyridine derivatives are diagnostic .
- X-ray Crystallography : Resolves stereochemistry of the dihydroxysuccinate moiety, critical for verifying salt stoichiometry .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using ammonium acetate buffer (pH 6.5) and UV detection, as applied in pharmacopeial assays .
- FT-IR Spectroscopy : Detects functional groups (e.g., C-F stretch at ~1,200 cm⁻¹, hydroxyl bands from dihydroxysuccinate) .
Q. How should researchers handle stability and storage of this compound?
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the azetidine ring or oxidation of the dihydroxysuccinate moiety .
- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring are recommended, as applied to structurally related tartrate salts .
Q. What are the primary biological targets or applications explored for this compound?
- Biochemical Probes : The azetidine-pyridine scaffold interacts with enzymes (e.g., kinases) and receptors (e.g., nociceptin receptors), analogous to NOP receptor antagonists .
- Therapeutic Potential : Preclinical studies on anti-inflammatory activity focus on COX-2 inhibition assays, while anticancer screening uses cell viability assays (e.g., MTT) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data during fluoropyridine functionalization?
- Mechanistic Insights : Steric hindrance from bulky amines (e.g., LDA) may lead to ortho-lithiation instead of amination. Pre-activation of 2-fluoropyridine with BH₃ enhances electrophilicity, enabling nucleophilic substitution .
- Case Study : When LABs (lithium amide bases) fail, alternative catalysts (e.g., palladium in polyurea matrices) may improve yields, as shown in cross-coupling reactions .
Q. What strategies optimize enantiomeric purity during dihydroxysuccinate salt formation?
Q. How do structural modifications (e.g., azetidine vs. piperidine) affect bioactivity?
- SAR Studies : Replacing azetidine with piperidine in analogs reduces conformational rigidity, decreasing binding affinity to targets like serotonin receptors. Computational docking (AutoDock Vina) predicts steric clashes in bulkier rings .
- Data Example : Azetidine-containing derivatives show 3-fold higher IC₅₀ in kinase inhibition assays compared to piperidine analogs .
Q. What are the challenges in scaling up synthesis while maintaining reproducibility?
- Process Chemistry : Batch-to-batch variability in azetidine coupling can arise from trace moisture. Strict anhydrous conditions (e.g., molecular sieves) and in-line FT-IR monitoring improve consistency .
- Case Study : Pilot-scale synthesis (100 g) of a related tartrate salt required pH-stat control during salt formation to avoid diastereomer contamination .
Q. How can researchers address discrepancies in biological assay results across labs?
Q. What advanced computational methods support mechanistic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
